1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfur-containing organic compound with the molecular formula C12H16N2O2S2 and a molecular weight of 284.39 g/mol.
Preparation Methods
The synthesis of 1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 1-methylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other sulfur-containing heterocycles, such as:
2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole: This compound features a thiadiazole ring and has similar sulfur-containing groups.
2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Biological Activity
The compound 1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibits a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and anticancer effects. The findings are supported by various studies and data tables summarizing relevant research.
Structural Overview
The compound features a 4,5-dihydro-1H-imidazole ring, which is known for its diverse biological activities. The presence of a methanesulfonyl group and a (2-methylphenyl)methyl sulfanyl moiety enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the target compound have shown selective toxicity towards malignant cells while sparing normal cells. A study demonstrated that certain imidazole derivatives inhibited the growth of various cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM .
Table 1: Anticancer Activity of Imidazole Derivatives
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 2.38 | Cervical Cancer |
Compound B | 3.77 | Bladder Cancer |
Compound C | 5.12 | Breast Cancer |
Antibacterial Activity
The antibacterial properties of imidazole derivatives have been extensively studied. For example, Jain et al. synthesized several derivatives and evaluated their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial effects comparable to standard antibiotics like Norfloxacin .
Table 2: Antibacterial Activity of Selected Imidazole Derivatives
Compound Name | Pathogen | Zone of Inhibition (mm) |
---|---|---|
Compound X | S. aureus | 15 |
Compound Y | E. coli | 18 |
Compound Z | Bacillus subtilis | 20 |
Antifungal Activity
Imidazole compounds are also known for their antifungal properties. Research indicates that modifications in the imidazole structure can enhance antifungal activity against various fungal strains. The target compound's structure suggests it may possess similar properties, warranting further investigation.
The biological mechanisms underlying the activity of imidazole derivatives often involve modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies have shown that these compounds can disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to programmed cell death .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested on human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.
- Case Study on Antibacterial Efficacy : A series of synthesized imidazole compounds were tested against clinical isolates of bacteria, demonstrating a broad spectrum of activity.
- Case Study on Antifungal Potential : Compounds were evaluated for their ability to inhibit fungal growth in vitro, showing promising results against common fungal pathogens.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-10-5-3-4-6-11(10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIRIQCLCDULGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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